molecular formula C16H16N2O2S B2935491 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide CAS No. 1396806-44-2

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2935491
CAS No.: 1396806-44-2
M. Wt: 300.38
InChI Key: LBDMUJQSWASIJS-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a pyrrolidinone ring, and a benzothiophene moiety

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or antimicrobial agent.

    Industry: The compound’s properties make it suitable for use in material science, such as in the development of new polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step chemical reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropyl group can be introduced through cyclopropanation reactions, while the pyrrolidinone ring can be formed via cyclization of amide intermediates. The benzothiophene moiety is often synthesized through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzothiophene ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Mechanism of Action

The mechanism by which N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide

Uniqueness

Compared to similar compounds, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide stands out due to its benzothiophene moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-8-11(9-18(15)12-5-6-12)17-16(20)14-7-10-3-1-2-4-13(10)21-14/h1-4,7,11-12H,5-6,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDMUJQSWASIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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